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molecular formula CH5N3.ClH<br>CH6ClN3<br>CH5N3.ClH<br>CH6ClN3 B000844 Guanidine hydrochloride CAS No. 50-01-1

Guanidine hydrochloride

Cat. No. B000844
M. Wt: 95.53 g/mol
InChI Key: PJJJBBJSCAKJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725687

Procedure details

Guanidine·HCl (2.66 g, 27.8 mmol) was added to a solution of NaOMe (sodium methoxide) (1.50 g, 27.8 mmol) in absolute EtOH (180 mL). The mixture was stirred at 20°-23° C. for 15 minutes before 5 (2.00 g, 13.9 mmol) was added. After a 24-hour reflux period with rapid stirring, TLC (cyclohexane-EtOAc, 1:1) showed absence of 5. The solid filtered from the cooled mixture was washed on the funnel with H2O and EtOH; yield 95% (2.45 g). A sample of this material (1.0 g) was stirred with near-boiling Me2SO (dimethyl sulfoxide) (250 mL), and the slightly cloudy solution was filtered (Celite) to give a clear, pale-yellow filtrate which was then concentrated by evaporation in vacuo (to about 60 mL). Addition of EtOH (200 mL) gave 7 as a light yellow solid (880 mg); 1H NMR (Me2SO-d6) δ6.97 (2, NH2), 7.84 (s, NH2), 8.87 and 8.91 (two d, 5-H and 7-H, J=2 Hz).
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[NH:3].Cl.C[O-].[Na+].N[C:10]1[C:15]([C:16]#[N:17])=[CH:14][C:13]([C:18]#[N:19])=[CH:12][N:11]=1.C1CCCCC1.CCOC(C)=O>CCO>[NH2:3][C:2]1[N:4]=[C:16]([NH2:17])[C:15]2[CH:14]=[C:13]([C:18]#[N:19])[CH:12]=[N:11][C:10]=2[N:1]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
NC(=N)N.Cl
Name
NaOMe
Quantity
1.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C=C1C#N)C#N
Step Three
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
A sample of this material (1.0 g) was stirred with near-boiling Me2SO (dimethyl sulfoxide) (250 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid filtered from the cooled mixture
WASH
Type
WASH
Details
was washed on the funnel with H2O and EtOH
FILTRATION
Type
FILTRATION
Details
the slightly cloudy solution was filtered (Celite)
CUSTOM
Type
CUSTOM
Details
to give a clear, pale-yellow filtrate which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated by evaporation in vacuo (to about 60 mL)
ADDITION
Type
ADDITION
Details
Addition of EtOH (200 mL)

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2)C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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